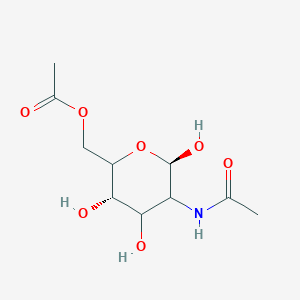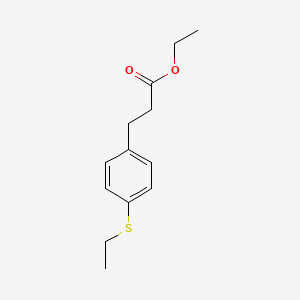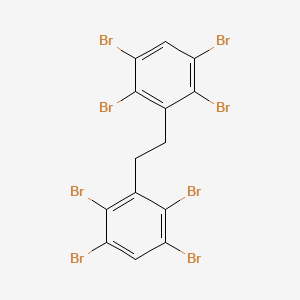
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is a brominated flame retardant commonly used in various industrial applications. It is known for its high efficiency in inhibiting the spread of fire, making it a valuable additive in materials such as thermoplastics, thermosets, textiles, and coatings . This compound is an impurity of Decabromodiphenylethane, another widely used flame retardant .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane typically involves the bromination of diphenylethane. The process includes the following steps:
Bromination: Diphenylethane is reacted with bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, diphenylethane is brominated with bromine and a catalyst.
Separation and Purification: The product is separated from the reaction mixture and purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives .
科学的研究の応用
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane has several scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, although this is less common.
Industry: Widely used in the production of flame-retardant materials for various industrial applications.
作用機序
The mechanism by which 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the spread of fire. The molecular targets and pathways involved include the disruption of free radical chain reactions that propagate flames .
類似化合物との比較
Similar Compounds
Decabromodiphenylethane: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: Used in similar applications but has different chemical properties.
Hexabromocyclododecane: Another flame retardant with distinct properties and applications.
Uniqueness
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is unique due to its high bromine content, which provides superior flame-retardant properties. It is also less toxic compared to some other brominated flame retardants, making it a preferred choice in various applications .
特性
分子式 |
C14H6Br8 |
|---|---|
分子量 |
813.4 g/mol |
IUPAC名 |
1,2,4,5-tetrabromo-3-[2-(2,3,5,6-tetrabromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H6Br8/c15-7-3-8(16)12(20)5(11(7)19)1-2-6-13(21)9(17)4-10(18)14(6)22/h3-4H,1-2H2 |
InChIキー |
DVJVVOVCJPONDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Br)CCC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


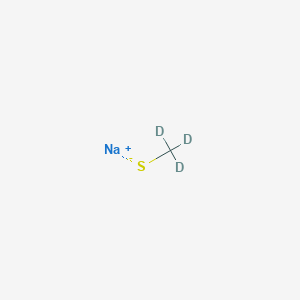
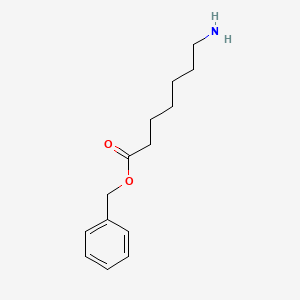
![(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
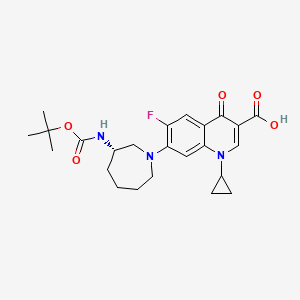
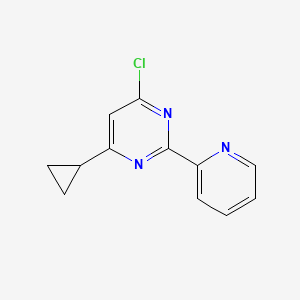
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
![4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)
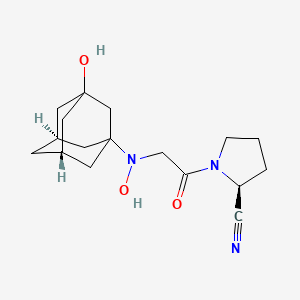
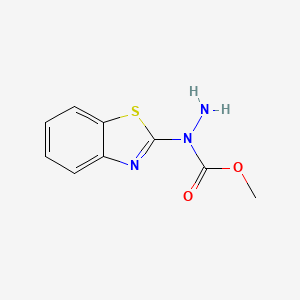
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
